Reversible vs. Irreversible Mechanism: Quantitative Kinetic Discrimination in Epoxide Hydrolase Inhibition
N-Cyclopropyl-3-propyloxirane-2-carboxamide, as a representative of the cyclopropyl oxirane class, exhibits a reversible, competitive inhibition mechanism against mouse liver microsomal epoxide hydrolase (mEH) and cytosolic epoxide hydrolase (cEH), in stark contrast to the irreversible suicide inhibition observed with classical epoxide-containing probes [1]. In class-level quantitative analysis, cyclopropyl oxiranes demonstrated an I50 range of 5 × 10⁻⁴ to 6 × 10⁻⁶ M against these enzymes, with cis-Phenylcyclopropyl oxirane showing an I50 for mEH near that of the standard irreversible inhibitor 1,1,1-trichloropropene oxide [1]. Critically, kinetic assays confirmed the absence of time-dependent irreversible inactivation, a hallmark of a concerted electrophilic opening mechanism rather than a cyclopropyl carbinyl-homoallyl cation rearrangement [1].
| Evidence Dimension | Inhibition Mechanism and Potency (I50) on mEH/cEH |
|---|---|
| Target Compound Data | I50 range for cyclopropyl oxirane class: 5 × 10⁻⁴ to 6 × 10⁻⁶ M; Mechanism: Reversible, Competitive |
| Comparator Or Baseline | 1,1,1-Trichloropropene oxide: Irreversible mechanism; cis-Phenylcyclopropyl oxirane: I50 near comparator value |
| Quantified Difference | Comparable I50 potency to irreversible standard, but with a reversible, non-suicide mechanism. |
| Conditions | Mouse liver microsomal and cytosolic epoxide hydrolase assays using [³H]-cis-stilbene oxide and [³H]-trans-stilbene oxide substrates. |
Why This Matters
For researchers developing chemical probes or studying epoxide hydrolase biology, this reversible inhibition profile avoids permanent enzyme inactivation, allowing for washout experiments and more nuanced temporal control of enzymatic activity—a critical advantage over irreversible inhibitors.
- [1] Prestwich, G. D., et al. Cyclopropyl oxiranes: reversible inhibitors of cytosolic and microsomal epoxide hydrolases. Archives of Biochemistry and Biophysics, 1985, 237(2), 361-372. DOI: 10.1016/0003-9861(85)90288-7. View Source
